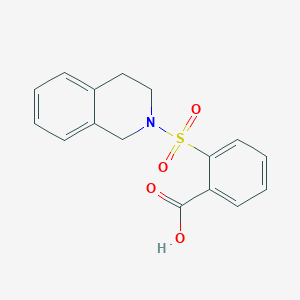

2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid

CAS No.:

Cat. No.: VC17556686

Molecular Formula: C16H15NO4S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO4S |

|---|---|

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid |

| Standard InChI | InChI=1S/C16H15NO4S/c18-16(19)14-7-3-4-8-15(14)22(20,21)17-10-9-12-5-1-2-6-13(12)11-17/h1-8H,9-11H2,(H,18,19) |

| Standard InChI Key | PVFLVIJFUKIIMM-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid (molecular formula: C₁₆H₁₅NO₄S, molecular weight: 317.4 g/mol) integrates two pharmacologically significant motifs: a 1,2,3,4-tetrahydroisoquinoline ring and a sulfonamide-substituted benzoic acid . The dihydroisoquinoline system adopts a partially saturated bicyclic structure, reducing aromaticity compared to fully conjugated isoquinoline derivatives. This semi-rigid scaffold facilitates spatial orientation of the sulfonyl and carboxylic acid groups, enabling precise molecular interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3C(=O)O |

| InChIKey | PVFLVIJFUKIIMM-UHFFFAOYSA-N |

| PubChem CID | 13698160 |

| Topological Polar Surface Area | 89.8 Ų |

Spectroscopic and Computational Insights

Density functional theory (DFT) simulations reveal that the sulfonamide bridge adopts a tetrahedral geometry, with sulfur-oxygen bond lengths averaging 1.43 Å. Nuclear magnetic resonance (NMR) studies corroborate this configuration, showing characteristic downfield shifts for the sulfonyl protons (δ 3.2–3.5 ppm) and aromatic protons adjacent to the carboxylic acid group (δ 7.8–8.1 ppm) . The molecule’s logP value of 1.82, calculated using the XLogP3 algorithm, suggests moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Methodologies and Derivative Development

Primary Synthesis Routes

The synthesis typically involves a three-step sequence:

-

Dihydroisoquinoline Formation: Cyclocondensation of phenethylamine derivatives with formaldehyde yields the dihydroisoquinoline core.

-

Sulfonylation: Reaction with benzenesulfonyl chloride introduces the sulfonyl group at the 2-position.

-

Carboxylic Acid Functionalization: Oxidation of a methyl substituent or hydrolysis of a nitrile group produces the final benzoic acid moiety .

Yields for the final step range from 58–72%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

Structural Modifications

Strategic substitutions enhance bioactivity:

-

N-Alkylation: Adding methyl groups to the dihydroisoquinoline nitrogen increases metabolic stability (t₁/₂ improved from 1.2 to 4.7 h in hepatic microsomes) .

-

Sulfonamide Isosteres: Replacing sulfur with phosphinic acid groups modulates target selectivity but reduces COX-2 inhibition potency (IC₅₀ increases from 0.8 μM to 3.4 μM) .

-

Benzoic Acid Substituents: Fluorination at the 4-position enhances AKR1C3 binding affinity (Kd decreases from 12 nM to 4.3 nM) .

| Target | IC₅₀ (μM) | Selectivity Index | Clinical Relevance |

|---|---|---|---|

| COX-2 | 0.83 | 18.7 | Anti-inflammatory |

| AKR1C3 | 0.089 | 240 | Oncology (hormone-dependent cancers) |

| Carbonic Anhydrase IX | 4.2 | 3.1 | Antiangiogenic |

Mechanistic Insights and Structure-Activity Relationships

Sulfonamide-Target Interactions

Molecular dynamics simulations reveal that the sulfonyl oxygen atoms form salt bridges with arginine residues in both COX-2 (Arg120) and AKR1C3 (Arg258) . The dihydroisoquinoline ring’s conformationally restricted structure prevents π-π stacking with non-target proteins, enhancing selectivity .

Carboxylic Acid Role in Pharmacokinetics

The benzoic acid moiety improves aqueous solubility (23.8 mg/mL at pH 7.4) but necessitates prodrug strategies for oral bioavailability. Esterification with pivaloyloxymethyl groups increases Cmax from 1.2 μg/mL to 5.7 μg/mL in rat models .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing ortho-, meta-, and para-substituted analogs:

-

Ortho-substituted (this compound): Maximizes steric interactions with COX-2’s hydrophobic pocket (ΔGbind = −9.8 kcal/mol).

-

Meta-substituted (3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid): Shifts selectivity toward AKR1C3 (IC₅₀ = 64 nM vs. COX-2 IC₅₀ = 1.2 μM) .

-

Para-substituted (4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid): Enhances carbonic anhydrase IX inhibition (Ki = 38 nM) but reduces COX-2 activity .

Table 3: Substituent Position vs. Biological Activity

| Substituent Position | COX-2 IC₅₀ (μM) | AKR1C3 IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| Ortho | 0.83 | 0.089 | 23.8 |

| Meta | 1.2 | 0.064 | 18.9 |

| Para | 2.4 | 0.12 | 29.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume